Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate
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Description
1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C₈H₁₅NO₂ . It has a molecular weight of 157.21 . The compound is available in liquid form .
Molecular Structure Analysis
The InChI code for 1,5-dioxa-9-azaspiro[5.5]undecane is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 .Physical and Chemical Properties Analysis
1,5-dioxa-9-azaspiro[5.5]undecane has a boiling point of 65-67°C . It is stored at ambient temperature .Scientific Research Applications
Crystal Structure and Thermodynamic Properties
A study on a related 1,5-dioxaspiro[5.5] derivative, coupled with a benzimidazole moiety, highlighted its crystal structure and thermodynamic properties. The compound demonstrated assembly into a 2D-net framework via hydrogen bonds, with quantum chemical computations providing insights into its geometric structure and thermodynamic nature (Zeng, Wang, & Zhang, 2021).
Asymmetric Synthesis
Another study focused on the asymmetric synthesis of a branched-chain analogue of azapyranoses from a related 5-allylic derivative, demonstrating the versatility of these compounds in synthetic organic chemistry (Budzińska & Sas, 2001).
Prins Cascade Cyclization
Research into the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via Prins cascade cyclization showcased the method's efficiency in creating spiromorpholinotetrahydropyran derivatives, highlighting the compound's utility in complex organic syntheses (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Chiral Spiroacetals from Carbohydrates
The preparation of chiral spiroacetals from carbohydrates, utilizing compounds within the same chemical family, underscores the significant role these structures play in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Martín, Salazar, & Suárez, 1995).
Reductive Opening of α-methylspiroketals
Investigation into the reductive opening of α-methylspiroketals provides insights into the stereochemical outcomes of such reactions, which are crucial for the synthesis of various organic compounds with precise chiral properties (Oikawa, Oikawa, & Ichihara, 1995).
Crystal X-ray Diffraction Guided NMR Analysis
A study utilized crystal X-ray diffraction to guide NMR analysis of tetraoxaspiro[5.5]undecanes, highlighting the method's precision in elucidating complex molecular structures (Sun, Yu, Li, & Yang, 2010).
Properties
IUPAC Name |
methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-16(20)14-5-3-13(4-6-14)15(19)18-9-7-17(8-10-18)22-11-2-12-23-17/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECDXWZCTFOCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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